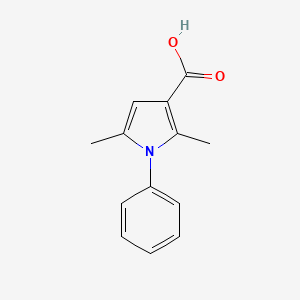
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
“2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It is also known by other names such as “2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid”, “OSM-S-12”, and "CHEMBL1329864" .
Synthesis Analysis
The synthesis of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” has been studied in different solvents . The new framework opened the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” can be represented by the InChIKey: CIRVCSCFJALBOH-UHFFFAOYSA-N . The Canonical SMILES for this compound is: CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” is 215.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 42.2 Ų .Applications De Recherche Scientifique
The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
For instance, 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer . It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
- Pharmaceuticals
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s a fundamental building block for many biologically active molecules .
- Pyrrole-containing analogs are considered a potential source of biologically active compounds .
- Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Pyrrole synthesis is a key process in organic chemistry . Various methods have been developed for the synthesis of pyrrole and its derivatives .
- For instance, the Paal-Knorr Pyrrole Synthesis is a classic method for synthesizing substituted pyrroles .
- 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer . It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
Pharmaceuticals
Synthesis of N-Heterocycles
Cancer Treatment
COX-2 Inhibitors
Orientations Futures
The future directions for “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” could involve improving its antitumor properties and optimizing its pharmaceutical properties including solubility and protein binding . It’s also worth exploring the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .
Propriétés
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVCSCFJALBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303584 | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
3807-56-5 | |
| Record name | 3807-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



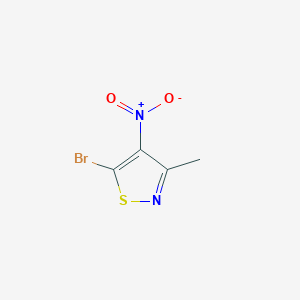
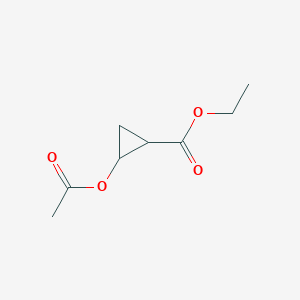
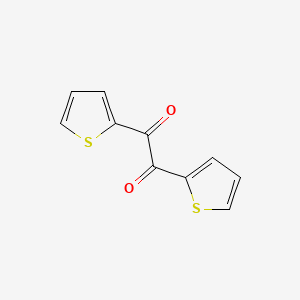
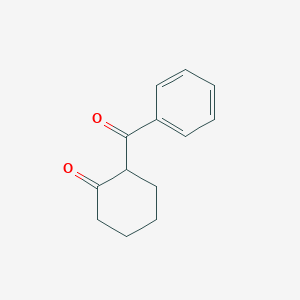
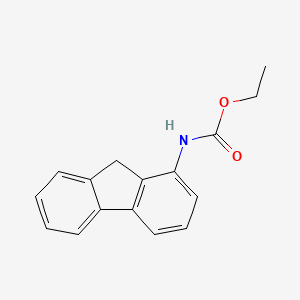
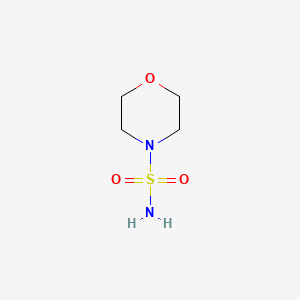
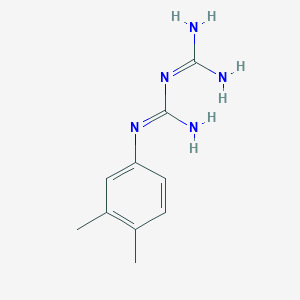

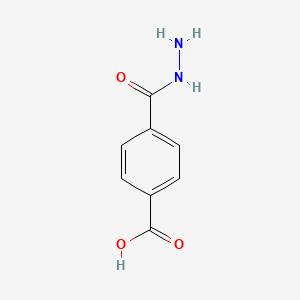
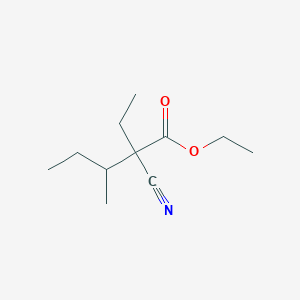
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)
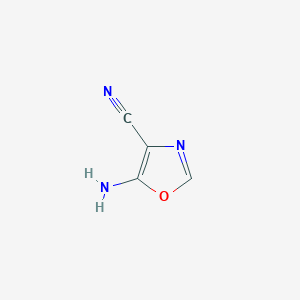
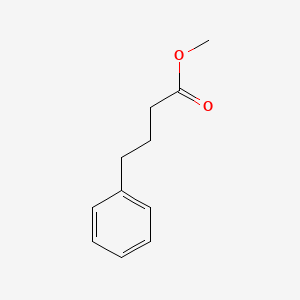
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)